Patent

US08013136B2

Procedure details

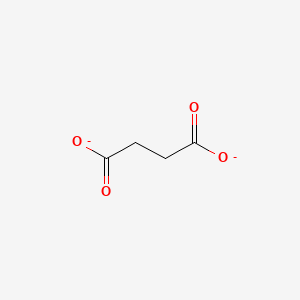

The desired solid support 8a was prepared according to reported procedures (References for succinilation: Rajeev et al., Org. Lett., 2003, 5, 3005 and for conjugation to CPG: Kumar et al., Nucleosides Nucleotides, 1996, 15, 879). A mixture of compound 7a (1.00 g, 1.39 mmol), succinic anhydride (0.17 g, 1.69 mmol, purchased from Aldrich) and DMAP (0.21 g, 1.72 mmol) were suspended in 7 mL of anhydrous ethylene dichloride for 24 h. Reaction mixture was diluted to 50 mL by adding dichloromethane and washed with dilute aqueous citric acid solution (20 mL), dried over anhydrous Na2SO4 and evaporated to dryness. The residue obtained was further dried over P2O5 under vacuum to afford an almost pure but crude monosuccinate as a white solid (1.10 g, 96.5%). The product obtained was directly used for subsequent reaction without further purification. 1H NMR (400 MHz, [D6]DMSO, 25° C.): δ 7.94-7.91 (t, J(H,H)=5.19, 5.49 Hz, 1H, exchangeable with D2O), 7.83-7.81 (d, J(H,H)=7.94 Hz, 1H, exchangeable with D2O), 7.76-7.68 (m, 3H), 7.42-7.10 (m, 12H), 6.88-6.86 (d, 4H), 4.18-4.12 (m, 2H), 4.07-3.98 (m, 2H), 3.83 (s, 3H), 3.71-3.66 (m, 7H), 3.00-2.91 (m, 4H), 2.40 (s, 4H), 2.04-2.00 (t, J(H,H)=7.32 Hz, 2H), 1.44-1.22 (m, 7H), 1.19-1.15 (m, 2H).

[Compound]

Name

Nucleosides Nucleotides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

compound 7a

Quantity

1 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C@H:2]([C:15]([OH:17])=[O:16])[C:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[C:8]([O:13][CH3:14])[CH:9]=[CH:10][C:11]=2[CH:12]=1.[NH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25].[NH2:27][CH:28]([CH2:31][OH:32])[CH2:29][OH:30].[C:33]1(=[O:39])[O:38][C:36](=[O:37])[CH2:35][CH2:34]1.ClCCl>CN(C1C=CN=CC=1)C.C(Cl)CCl>[CH3:1][C@H:2]([C:15]([OH:17])=[O:16])[C:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[C:8]([O:13][CH3:14])[CH:9]=[CH:10][C:11]=2[CH:12]=1.[NH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25].[NH2:27][CH:28]([CH2:31][OH:32])[CH2:29][OH:30].[CH2:35]([C:36]([O-:13])=[O:37])[CH2:34][C:33]([O-:38])=[O:39] |f:0.1.2,7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

Nucleosides Nucleotides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

compound 7a

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H](C=1C=CC=2C=C(C=CC2C1)OC)C(=O)O.NCCCCCC(=O)O.NC(CO)CO

|

|

Name

|

|

|

Quantity

|

0.17 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

0.21 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=1C=CN=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Step Four

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was diluted to 50 mL

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with dilute aqueous citric acid solution (20 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue obtained

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was further dried over P2O5 under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[C@@H](C=1C=CC=2C=C(C=CC2C1)OC)C(=O)O.NCCCCCC(=O)O.NC(CO)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)[O-])C(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.1 g | |

| YIELD: PERCENTYIELD | 96.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 1363.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |